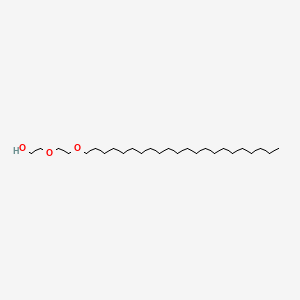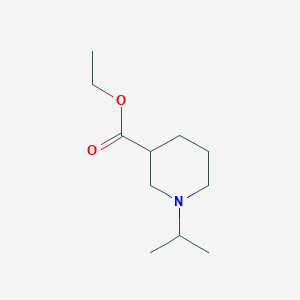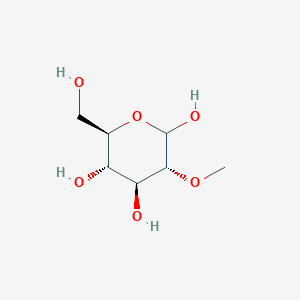
Beheneth-2
Overview
Description
Beheneth-2: is a polyethylene glycol ether of behenyl alcohol. It is commonly used in the cosmetics industry as an emulsifying agent. Emulsifiers are crucial in cosmetics as they help mix oil and water, creating stable emulsions that enhance the texture and efficacy of products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beheneth-2 is synthesized through the ethoxylation of behenyl alcohol. This process involves the reaction of behenyl alcohol with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out at elevated temperatures and pressures to ensure complete ethoxylation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of behenyl alcohol and ethylene oxide into a reactor, where the reaction takes place. The product is then purified and tested for quality before being used in cosmetic formulations .
Chemical Reactions Analysis
Types of Reactions: Beheneth-2 primarily undergoes reactions typical of ethoxylated compounds. These include:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound back to behenyl alcohol or other reduced forms.
Substitution: this compound can undergo substitution reactions where the ethoxylated chain is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Behenyl alcohol and other reduced forms.
Substitution: Substituted ethoxylated compounds.
Scientific Research Applications
Chemistry: Beheneth-2 is used as a surfactant and emulsifier in various chemical formulations. Its ability to stabilize emulsions makes it valuable in the preparation of complex chemical mixtures .
Biology: In biological research, this compound is used in the formulation of buffers and reagents that require stable emulsions. Its non-toxic nature makes it suitable for use in biological assays .
Medicine: this compound is used in the formulation of topical medications and creams. Its emulsifying properties help in the even distribution of active ingredients, enhancing the efficacy of the medication .
Industry: In the industrial sector, this compound is used in the production of various personal care products, including shampoos, conditioners, lotions, and creams. Its ability to create stable emulsions improves the texture and performance of these products .
Mechanism of Action
Beheneth-2 exerts its effects primarily through its emulsifying properties. It reduces the surface tension between oil and water, allowing them to mix and form stable emulsions. This is achieved through the interaction of the ethoxylated chain with water molecules, while the behenyl alcohol moiety interacts with oil molecules. This dual interaction stabilizes the emulsion and prevents the separation of oil and water phases .
Comparison with Similar Compounds
- Beheneth-5
- Beheneth-10
- Beheneth-25
Comparison: Beheneth-2 is unique due to its specific ethoxylation degree, which provides a balance between hydrophilic and lipophilic properties. Compared to Beheneth-5, Beheneth-10, and Beheneth-25, this compound has a shorter ethoxylated chain, making it less hydrophilic but more lipophilic. This makes it suitable for formulations requiring a higher oil content .
Properties
IUPAC Name |
2-(2-docosoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-28-25-26-29-24-22-27/h27H,2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTIFWMWLCYDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179605 | |
| Record name | Beheneth-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24897-44-7 | |
| Record name | Beheneth-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024897447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beheneth-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEHENETH-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891IAM9Z9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















